molecular formula C12H23NO5 B13531734 2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid

2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid

Cat. No.: B13531734
M. Wt: 261.31 g/mol
InChI Key: GIXUDTZZIZMLHC-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . This method allows for better control of reaction conditions and can lead to higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid derivative during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid is unique due to its specific structure, which includes a methoxy group on the hexanoic acid chain. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected amino acids .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-5-6-8-17-4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

GIXUDTZZIZMLHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCOC)C(=O)O

Origin of Product

United States

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